molecular formula C25H52 B12624938 5-Butyl-5-ethylnonadecane CAS No. 921756-87-8

5-Butyl-5-ethylnonadecane

Cat. No.: B12624938
CAS No.: 921756-87-8
M. Wt: 352.7 g/mol
InChI Key: HUACUOQTEDQLMS-UHFFFAOYSA-N
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Description

5-Butyl-5-ethylnonadecane is an organic compound with the molecular formula C25H52 It is a long-chain hydrocarbon, specifically an alkane, characterized by the presence of butyl and ethyl substituents on a nonadecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-ethylnonadecane can be achieved through several methods, including:

    Alkylation of Nonadecane: This involves the introduction of butyl and ethyl groups onto a nonadecane molecule. The reaction typically requires a strong acid catalyst such as sulfuric acid or a Lewis acid like aluminum chloride.

    Grignard Reaction: Another method involves the use of Grignard reagents. For instance, reacting nonadecane with butylmagnesium bromide and ethylmagnesium bromide can yield the desired product. This reaction is usually carried out in an anhydrous ether solvent under inert conditions to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve:

    Catalytic Alkylation: Utilizing zeolite catalysts to facilitate the alkylation process, which can be more efficient and environmentally friendly.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-5-ethylnonadecane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert any oxidized forms back to the alkane. Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, reacting with chlorine or bromine under UV light can yield halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Chlorine or bromine under UV light.

Major Products

    Oxidation: Butyl and ethyl-substituted alcohols, ketones, or carboxylic acids.

    Reduction: The original alkane.

    Substitution: Halogenated alkanes.

Scientific Research Applications

5-Butyl-5-ethylnonadecane has several applications in scientific research:

    Chemistry: Used as a model compound in studies of hydrocarbon behavior and reaction mechanisms.

    Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic properties to encapsulate hydrophobic drugs.

    Industry: Utilized in the production of lubricants and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-Butyl-5-ethylnonadecane primarily involves its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Nonadecane: A straight-chain alkane with no substituents.

    5-Butylnonadecane: A nonadecane with a butyl substituent.

    5-Ethylnonadecane: A nonadecane with an ethyl substituent.

Uniqueness

5-Butyl-5-ethylnonadecane is unique due to the presence of both butyl and ethyl groups, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. This dual substitution can also affect its interactions in biological and industrial applications, making it distinct from its simpler counterparts.

Properties

CAS No.

921756-87-8

Molecular Formula

C25H52

Molecular Weight

352.7 g/mol

IUPAC Name

5-butyl-5-ethylnonadecane

InChI

InChI=1S/C25H52/c1-5-9-12-13-14-15-16-17-18-19-20-21-24-25(8-4,22-10-6-2)23-11-7-3/h5-24H2,1-4H3

InChI Key

HUACUOQTEDQLMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CC)(CCCC)CCCC

Origin of Product

United States

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